molecular formula C22H27N3O5S B2618577 N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-62-1

N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2618577
CAS RN: 868982-62-1
M. Wt: 445.53
InChI Key: LZZUGYYLICXGTF-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known as BOMI, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BOMI belongs to the oxalamide family of compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Evaluation of Antiproliferative Activity

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized, demonstrating the potential for rapid access to antimicrotubule agents. These compounds, including variations with oxazolidinone structures, were evaluated against cancer cell lines, revealing significant antiproliferative activity. For instance, compound 13e showed potent activity against MCF-7 human breast tumor cells, indicating the relevance of meta-phenoxy substitution of the N-1-benzyl group for antiproliferative effects. Such findings underscore the utility of these compounds in developing new cancer therapies (Stefely et al., 2010).

Novel Antibacterial Agents

Oxazolidinones represent a new class of antimicrobial agents, with specific compounds demonstrating significant in vitro activity against a range of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. Research into novel oxazolidinone analogs has shown promising results, not only in terms of antibacterial efficacy but also in reducing the potential for adverse effects associated with existing compounds in this class (Zurenko et al., 1996).

Chemical Synthesis and Molecular Interactions

Studies have focused on the synthesis of new heterocyclic compounds based on benzyl(heptyl) amino-4-hydroxybutanamide, exploring the chemical properties and biological activities of these compounds. Such research contributes to our understanding of the fundamental chemistry underlying the synthesis of oxazolidinone derivatives and their potential applications in various scientific and pharmaceutical contexts (Tlekhusezh et al., 1996).

Pharmacological Implications

The oxazolidinone class, including linezolid, has been noted for its mechanism of inhibiting the initiation of protein synthesis in bacteria, representing a novel approach to combating antibiotic-resistant infections. Research into the specific interactions and mechanisms of action of oxazolidinones offers insights into their potential for treating multidrug-resistant bacterial infections, highlighting the importance of such compounds in addressing current challenges in antimicrobial resistance (Swaney et al., 1998).

properties

IUPAC Name

N'-benzyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15-11-16(2)20(17(3)12-15)31(28,29)25-9-10-30-19(25)14-24-22(27)21(26)23-13-18-7-5-4-6-8-18/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZUGYYLICXGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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